2-(1-Aminoethyl)pyridin-3-amine hydrochloride
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Overview
Description
2-(1-Aminoethyl)pyridin-3-amine hydrochloride is a chemical compound with the molecular formula C7H12ClN3 It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminoethyl)pyridin-3-amine hydrochloride typically involves the reaction of pyridine derivatives with appropriate amines under controlled conditions. One common method involves the reaction of 3-chloromethylpyridine with ethylenediamine, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification, crystallization, and drying to obtain the final product in a pure form. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminoethyl)pyridin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
2-(1-Aminoethyl)pyridin-3-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 2-(1-Aminoethyl)pyridin-3-amine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
3-(1-Aminoethyl)pyridine: Similar structure but lacks the hydrochloride group.
2-(1-Aminoethyl)pyridine: Similar structure but with different substitution patterns on the pyridine ring.
N-(2-Pyridyl)ethylamine: Another pyridine derivative with similar functional groups.
Uniqueness
2-(1-Aminoethyl)pyridin-3-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group, which can influence its solubility, stability, and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C7H12ClN3 |
---|---|
Molecular Weight |
173.64 g/mol |
IUPAC Name |
2-(1-aminoethyl)pyridin-3-amine;hydrochloride |
InChI |
InChI=1S/C7H11N3.ClH/c1-5(8)7-6(9)3-2-4-10-7;/h2-5H,8-9H2,1H3;1H |
InChI Key |
GQXROOOPRFSCGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC=N1)N)N.Cl |
Origin of Product |
United States |
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